1,4-Dioxane-2,5-dimethanol

Descripción general

Descripción

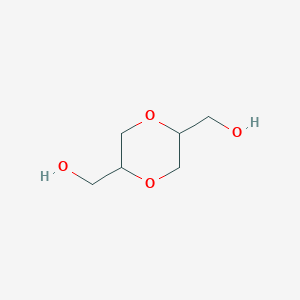

1,4-Dioxane-2,5-dimethanol is a low molecular weight compound with the chemical formula C6H12O4. It is a derivative of 1,4-dioxane, a six-membered cyclic ether. This compound is characterized by the presence of two hydroxymethyl groups attached to the dioxane ring at positions 2 and 5. It is insoluble in water but can react with glycidol to form ring-opening polymerization products .

Métodos De Preparación

1,4-Dioxane-2,5-dimethanol can be synthesized through the reaction of 1,4-dichlorobutane with methanol under alkaline conditions. The reaction involves the substitution of chlorine atoms with hydroxymethyl groups, followed by appropriate purification steps to obtain the target compound . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity through optimized reaction conditions and purification techniques.

Análisis De Reacciones Químicas

1,4-Dioxane-2,5-dimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxymethyl groups can participate in substitution reactions with various reagents.

Polymerization: It reacts with glycidol to form ring-opening polymerization products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1,4-Dioxane-2,5-dimethanol has several scientific research applications:

Synthesis of Polymers: It serves as a precursor for the synthesis of polyethers and polyesters, which are widely used in various materials and applications.

Organic Chemistry Studies: It is used in studies exploring the reactivity of diols and their interactions with other molecules, providing insights into reaction mechanisms and the development of new synthetic methods.

Potential Biomedical Applications: Some studies have explored its potential for biomedical applications such as drug delivery and bioconjugation, although further research is needed to determine its efficacy and safety.

Mecanismo De Acción

The mechanism of action of 1,4-Dioxane-2,5-dimethanol involves its ability to participate in various chemical reactions due to the presence of hydroxymethyl groups. These groups can form hydrogen bonds, participate in condensation reactions, and undergo oxidation or reduction. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in polymerization reactions, the hydroxymethyl groups react with glycidol to form polymer chains .

Comparación Con Compuestos Similares

1,4-Dioxane-2,5-dimethanol can be compared with other similar compounds such as:

1,4-Dioxane: A simpler derivative without hydroxymethyl groups, used primarily as a solvent.

1,3-Dioxane-5,5-dimethanol: Another dioxane derivative with similar properties but different substitution patterns.

1,4-Dioxane-2,3-diols: Vicinal diols that are helpful for synthesizing polymer structures.

The uniqueness of this compound lies in its specific substitution pattern, which allows it to participate in unique chemical reactions and applications compared to its analogs.

Actividad Biológica

1,4-Dioxane-2,5-dimethanol is a compound of interest due to its potential applications in various biological and chemical processes. This article reviews its biological activity, synthesizing findings from diverse research studies and case analyses.

Chemical Structure and Properties

This compound is characterized by its dioxane ring structure with hydroxymethyl groups at the 2 and 5 positions. Its molecular formula is CHO, and it exhibits properties typical of diols, including solubility in water and potential reactivity with various biological molecules.

Metabolic Pathways

Research indicates that this compound may be metabolized through pathways similar to those of other dioxanes. It can undergo oxidation processes that lead to the formation of reactive intermediates, which may interact with cellular components. For instance, studies have shown that compounds with dioxane structures can influence metabolic pathways related to lipid metabolism and energy production .

Toxicological Studies

Toxicological evaluations are crucial for understanding the safety profile of this compound. In vitro studies have demonstrated that high concentrations of this compound can induce cytotoxic effects in certain cell lines. For example, exposure to elevated levels has been linked to increased oxidative stress markers and apoptosis in liver cells . However, the specific mechanisms remain under investigation.

Remediation Efforts

A significant aspect of this compound's biological activity is its environmental persistence and the challenges associated with its remediation. Case studies have highlighted successful strategies for removing 1,4-dioxane from contaminated water sources using granular activated carbon (GAC) systems. These systems have shown effectiveness in reducing concentrations below regulatory thresholds .

Table 1: Summary of Remediation Case Studies

| Study Location | Method Used | Initial Concentration (µg/L) | Final Concentration (µg/L) | Removal Efficiency (%) |

|---|---|---|---|---|

| North Carolina | GAC System | 12.5 - 16 | <0.3 | >98 |

| Tucson Water | Advanced Oxidation Process | Variable | <0.35 | Not specified |

Potential Applications

The biological activity of this compound suggests potential applications in biomedical engineering and materials science. Its structural characteristics make it a candidate for developing biodegradable polymers that can be utilized in drug delivery systems or as scaffolding materials in tissue engineering .

Propiedades

IUPAC Name |

[5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c7-1-5-3-10-6(2-8)4-9-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRYYSSZMQDPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(O1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337859 | |

| Record name | 1,4-Dioxane-2,5-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14236-12-5 | |

| Record name | 1,4-Dioxane-2,5-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between 1,2-Dihydroxyacetone and 1,4-Dioxane-2,5-dimethanol?

A: 1,2-Dihydroxyacetone (DHA) exists in different forms, including a dimeric form. [] One of the stereoisomers of this dimer is trans-2,5-dihydroxy-1,4-dioxane-2,5-dimethanol, also referred to as this compound. This dimer is one of the forms in which DHA can be found. []

Q2: Are there any studies on the structural characterization of this compound?

A: While the provided abstracts don't contain specific structural data on this compound, they mention a related compound: 2,5-diethoxy-1,4-dioxane-2,5-dimethanol. [] This suggests that researchers have investigated the structural characteristics of similar molecules, which could offer insights into this compound as well. Further research is needed to explore the specific structural properties of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.